molecular formula C24H22BrClN2O3 B5136744 ETHYL 2-({[5-BROMO-2-(4-CHLOROBENZAMIDO)PHENYL](PHENYL)METHYL}AMINO)ACETATE

ETHYL 2-({[5-BROMO-2-(4-CHLOROBENZAMIDO)PHENYL](PHENYL)METHYL}AMINO)ACETATE

Cat. No.: B5136744
M. Wt: 501.8 g/mol
InChI Key: MEMHFFANGJQLLE-UHFFFAOYSA-N
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Description

ETHYL 2-({5-BROMO-2-(4-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE is a complex organic compound that features a combination of bromine, chlorine, and benzamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({5-BROMO-2-(4-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE typically involves multi-step organic reactions. One common method includes the initial formation of the benzamido intermediate, followed by bromination and chlorination reactions. The final step involves the esterification of the amino acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({5-BROMO-2-(4-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen or add hydrogen to the compound.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Nucleophiles such as hydroxide ions (OH-), amines (NH2-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-({5-BROMO-2-(4-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which ETHYL 2-({5-BROMO-2-(4-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(4-BROMOPHENYL)ACETATE: Shares the bromine and ethyl ester groups but lacks the chlorobenzamido and phenylmethylamino groups.

    ETHYL 2-(4-CHLOROBENZAMIDO)ACETATE: Contains the chlorobenzamido group but lacks the bromine and phenylmethylamino groups.

Uniqueness

ETHYL 2-({5-BROMO-2-(4-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[[[5-bromo-2-[(4-chlorobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrClN2O3/c1-2-31-22(29)15-27-23(16-6-4-3-5-7-16)20-14-18(25)10-13-21(20)28-24(30)17-8-11-19(26)12-9-17/h3-14,23,27H,2,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMHFFANGJQLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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